![molecular formula C12H16N6O2S B5111538 3-[4-(methylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5111538.png)
3-[4-(methylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazine derivatives involves complex reactions. El-Mariah et al. (2006) detail the synthesis of various pyridazinopyrazolotriazines through reactions involving hydrazides and carbon disulfide, leading to derivatives with antimicrobial activity (El-Mariah, Hosny, & Deeb, 2006). Similarly, Oishi et al. (1989) and Bhatt et al. (2016) describe the reactions of imidazopyridazines with nucleophiles to produce substituted derivatives, indicating the versatility in the synthesis of pyridazine compounds (Oishi, Yamada, Hayashi, Tanji, Miyashita, & Higashino, 1989); (Bhatt, Kant, & Singh, 2016).
Molecular Structure Analysis
The molecular structure of pyridazine derivatives exhibits a range of functionalities, as indicated by various synthetic approaches. The work by Meurer et al. (1992) on substituted imidazopyrazines and by Lumma et al. (1983) on piperazinylimidazo[1,2-a]pyrazines highlights the structural diversity and potential for modification within the pyridazine framework (Meurer, Tolman, Chapin, Saperstein, Vicario, Zrada, & Maccoss, 1992); (Lumma, Randall, Cresson, Huff, Hartman, & Lyon, 1983).
Chemical Reactions and Properties
Pyridazine derivatives engage in a variety of chemical reactions. Deeb et al. (2004) demonstrate the antimicrobial activity of pyridazinopyrazolotriazines, emphasizing their potential in medical chemistry. The reactivity of these compounds with different nucleophiles and the subsequent formation of diverse derivatives further underline the chemical versatility of the pyridazine ring system (Deeb, El-Mariah, & Hosny, 2004).
Propiedades
IUPAC Name |
3-(4-methylsulfonylpiperazin-1-yl)-6-pyrazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2S/c1-21(19,20)17-9-7-16(8-10-17)11-3-4-12(15-14-11)18-6-2-5-13-18/h2-6H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBLCVRFGRYAIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.